molecular formula C20H18ClNO2 B1393904 2-(4-Isopropoxyphenyl)-8-methylquinoline-4-carbonyl chloride CAS No. 1160254-57-8

2-(4-Isopropoxyphenyl)-8-methylquinoline-4-carbonyl chloride

Cat. No.: B1393904
CAS No.: 1160254-57-8
M. Wt: 339.8 g/mol
InChI Key: VHZKSJYMMYLWOS-UHFFFAOYSA-N
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Description

2-(4-Isopropoxyphenyl)-8-methylquinoline-4-carbonyl chloride is an organic compound with the molecular formula C20H18ClNO2. This compound is notable for its unique structure, which combines a quinoline core with an isopropoxyphenyl group and a carbonyl chloride functional group. It is used in various chemical and biological research applications due to its reactivity and potential biological activities.

Biochemical Analysis

Biochemical Properties

2-(4-Isopropoxyphenyl)-8-methylquinoline-4-carbonyl chloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . Additionally, it can bind to specific proteins, altering their conformation and activity, which can have downstream effects on cellular processes .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of signaling pathways involved in cell proliferation and apoptosis . Furthermore, it can affect the expression of genes related to metabolic processes, leading to changes in cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity . This binding can result in conformational changes that affect the function of the target biomolecule. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity . Long-term exposure to the compound can result in sustained changes in cellular processes, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, such as cellular damage or apoptosis .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing the overall metabolic flux and levels of metabolites . For example, the compound can inhibit enzymes involved in the synthesis of certain metabolites, leading to changes in their concentrations within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within certain cellular compartments can influence its effects on cellular processes .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall impact on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isopropoxyphenyl)-8-methylquinoline-4-carbonyl chloride typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the isopropoxyphenyl group and the carbonyl chloride functional group. The reaction conditions often require specific catalysts and reagents to ensure high yield and purity.

    Preparation of Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.

    Introduction of Isopropoxyphenyl Group: The isopropoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where an appropriate phenol derivative reacts with an alkyl halide under basic conditions.

    Formation of Carbonyl Chloride Group: The final step involves the conversion of a carboxylic acid derivative to the carbonyl chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as implementing purification techniques such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Isopropoxyphenyl)-8-methylquinoline-4-carbonyl chloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, or thiols to form amides, esters, or thioesters, respectively.

    Oxidation and Reduction Reactions: The quinoline core can participate in oxidation and reduction reactions, which can modify the electronic properties of the compound.

    Coupling Reactions: The compound can be used in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds, expanding its utility in organic synthesis.

Common Reagents and Conditions

    Thionyl Chloride (SOCl2): Used for converting carboxylic acids to carbonyl chlorides.

    Palladium Catalysts: Used in coupling reactions such as Suzuki-Miyaura or Heck reactions.

    Bases (e.g., NaOH, K2CO3): Used in nucleophilic aromatic substitution reactions.

Major Products Formed

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Thioesters: Formed from the reaction with thiols.

Scientific Research Applications

2-(4-Isopropoxyphenyl)-8-methylquinoline-4-carbonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Isopropoxyphenyl)quinoline-4-carbonyl chloride
  • 2-(4-Isopropoxyphenyl)-6-methylquinoline-4-carbonyl chloride

Uniqueness

2-(4-Isopropoxyphenyl)-8-methylquinoline-4-carbonyl chloride is unique due to the specific positioning of the methyl group on the quinoline core, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for research and development.

Properties

IUPAC Name

8-methyl-2-(4-propan-2-yloxyphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO2/c1-12(2)24-15-9-7-14(8-10-15)18-11-17(20(21)23)16-6-4-5-13(3)19(16)22-18/h4-12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHZKSJYMMYLWOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)OC(C)C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801164089
Record name 8-Methyl-2-[4-(1-methylethoxy)phenyl]-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801164089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160254-57-8
Record name 8-Methyl-2-[4-(1-methylethoxy)phenyl]-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160254-57-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Methyl-2-[4-(1-methylethoxy)phenyl]-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801164089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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